Z-D-phenylglycine, also known as D-Cbz phenylglycine, is a chiral compound with the chemical formula CHNO and a molecular weight of 285.3 g/mol. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is widely utilized in peptide synthesis to protect amino groups from undesired reactions. The compound plays a significant role in organic synthesis and pharmaceutical research, particularly in the development of new peptides and drugs .
Z-D-phenylglycine can be synthesized through various chemical methods, typically involving the protection of the amino group of phenylglycine with a benzyloxycarbonyl group. This process is commonly conducted using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine, often in organic solvents like dichloromethane at low temperatures to minimize side reactions .
The synthesis of Z-D-phenylglycine involves several steps:
The industrial production of Z-D-phenylglycine often employs continuous flow reactors for enhanced mixing and temperature control, which are critical for maintaining product quality and yield. The use of phase-transfer catalysts can also improve reaction efficiency .
Z-D-phenylglycine participates in various chemical transformations:
Common reagents for these reactions include:
The mechanism by which Z-D-phenylglycine exerts its effects primarily involves its role in peptide synthesis. By serving as a building block for peptides, it influences the structural conformation and biological activity of the resulting compounds. The chiral nature of Z-D-phenylglycine allows for specific interactions with biological receptors, potentially leading to desired therapeutic effects.
When incorporated into peptides, Z-D-phenylglycine can enhance binding affinity and specificity due to its structural properties and stereochemistry .
Z-D-phenylglycine has significant applications in scientific research:
The carbobenzoxy (Cbz) group serves as a cornerstone for amino group protection in Z-D-Phg-OH, balancing stability during reactions with selective deprotection. Its robustness under basic conditions and compatibility with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) strategies enables orthogonal protection schemes [10]. For Z-D-Phg-OH, the Cbz group is typically introduced via reaction of D-phenylglycine with benzyl chloroformate under Schotten-Baumann conditions, achieving yields >85% [9]. The Cbz group’s π-system facilitates catalytic hydrogenolysis (Pd/C, H₂) for deprotection, avoiding acidic conditions that could epimerize the chiral center .
Recent advances leverage the Cbz group’s steric bulk to enhance enantioselectivity in organocatalytic reactions. For example, in asymmetric aldol condensations, the Cbz moiety in Z-D-Phg-OH suppresses racemization by minimizing oxazolone formation—a common side reaction during carboxyl activation [10]. Additionally, enzymatic resolution techniques exploit the steric differences between D/L enantiomers when the Cbz group is present, enabling kinetic resolution efficiencies (E values >200) [7].
Table 1: Comparison of Amino-Protecting Groups for D-Phenylglycine
Protecting Group | Deprotection Method | Racemization Risk | Orthogonality |
---|---|---|---|
Cbz (Z) | Hydrogenolysis (Pd/C, H₂) | Low | High (vs. Boc, Fmoc) |
Boc | Acidolysis (TFA) | Moderate | Moderate |
Fmoc | Base (piperidine) | Low | High |
Solution-Phase Synthesis
Traditional solution-phase synthesis remains preferred for short sequences (<5 residues) incorporating Z-D-Phg-OH. Its homogeneous reaction environment allows precise control over coupling parameters (temperature, stoichiometry), minimizing epimerization. For example, Z-D-Phg-OH activated as a pentafluorophenyl (OPfp) ester in dichloromethane couples with H-Gly-OtBu at 0°C, achieving >95% yield and <1% racemization [10]. Recrystallization further purifies intermediates—a key advantage over solid-phase methods . However, multi-step sequences suffer from cumbersome intermediate isolations and solvent-intensive purifications, reducing scalability [8].
Solid-Phase Peptide Synthesis (SPPS)
SPPS excels in synthesizing longer peptides containing Z-D-Phg-OH due to automation and elimination of intermediate isolations. The Cbz group’s stability under Fmoc-SPPS conditions (piperidine/DMF) allows orthogonal chain elongation. For instance, Z-D-Phg-OH pre-activated with HBTU/DIPEA couples to resin-bound peptides in >90% efficiency per cycle [6] [8]. The "pseudo-dilution" effect of the resin matrix suppresses dimerization side reactions during Z-D-Phg-OH incorporation into sterically constrained sequences (e.g., β-turn motifs) [8]. However, SPPS faces limitations:
Table 2: Performance Comparison of Synthesis Methods for Z-D-Phg-OH Incorporation
Parameter | Solution-Phase | Solid-Phase (SPPS) |
---|---|---|
Scale Flexibility | Kilogram-scale feasible | Milligram to gram scale |
Coupling Yield/Step | >95% | 90–98% |
Purification Complexity | High (chromatography) | Low (resin washing) |
Racemization Risk | <1% (optimized) | 1–5% (aggregation-prone sequences) |
Best For | Short peptides, industrial production | Complex/long peptides, research |
Orthogonal deprotection—sequential removal of protecting groups without affecting others—is critical for synthesizing multi-functional peptides with Z-D-Phg-OH. The Cbz group’s stability under acidic (TFA) and basic (piperidine) conditions enables seamless integration with Fmoc/tBu and Boc/Bzl strategies [10]. Key considerations include:
Racemization during Z-D-Phg-OH activation is mitigated by phosphonium/aminium coupling agents (e.g., PyAOP, HATU) with additives like OxymaPure®, which suppress oxazolone formation more effectively than HOBt [10]. For instance, Z-D-Phg-OH activated with HATU/OxymaPure® in DMF exhibits <0.5% racemization versus 2–3% with DIC/HOBt [10].
Table 3: Orthogonal Protection Compatibility with Z-D-Phg-OH’s Cbz Group
Protecting Group | Deprotection Reagent | Cbz Stability | Application Example |
---|---|---|---|
Fmoc | Piperidine | Stable | N-terminal elongation in SPPS |
Boc | TFA | Stable | Temporary Nα-protection |
Trt | 1% TFA/DCM | Stable | His, Asn, Gln side chains |
Pbf | TFA | Stable | Arg side chain |
Allyloxycarbonyl (Alloc) | Pd(0)/PhSiH₃ | Cleaved | Orthogonal Nα-protection |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3